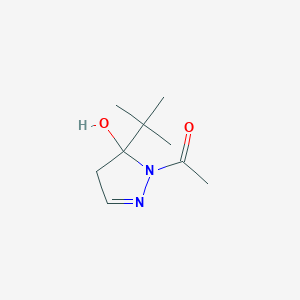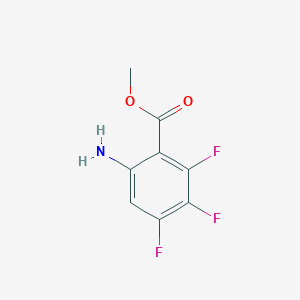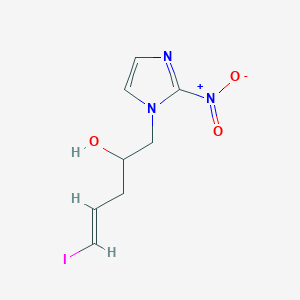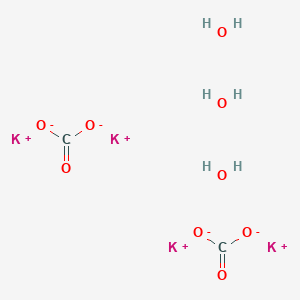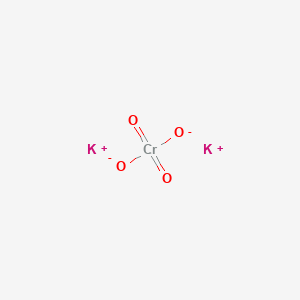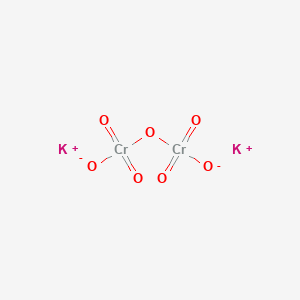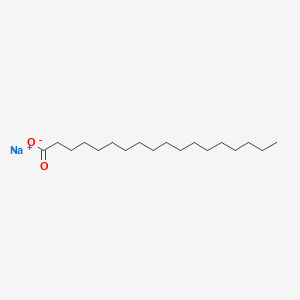
Sodium stearate
Übersicht
Beschreibung
Sodium stearate, known by its IUPAC name Sodium Octadecanoate, is the sodium salt of stearic acid. This white solid is the most common soap and is found in many types of solid deodorants, rubbers, latex paints, and inks. It is also a component of some food additives and food flavorings .
Wirkmechanismus
Target of Action
Sodium stearate, the sodium salt of stearic acid, is a type of surfactant . Its primary targets are dirt, grease, and other non-polar substances on the skin or other surfaces . It is also used in the pharmaceutical industry as a surfactant to aid the solubility of hydrophobic compounds .
Mode of Action
This compound has both hydrophilic and hydrophobic parts, a carboxylate and a long hydrocarbon chain . These two chemically different components induce the formation of micelles, which present the hydrophilic heads outwards and their hydrophobic (hydrocarbon) tails inwards . This provides a lipophilic environment for hydrophobic compounds . The tail part dissolves the grease or dirt and forms the micelle .
Biochemical Pathways
This compound is produced as a major component of soap upon saponification of oils and fats . The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) follows:
(C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na(C_{18}H_{35}O_{2})_{3}C_{3}H_{5} + 3NaOH \rightarrow C_{3}H_{5}(OH)_{3} + 3C_{18}H_{35}O_{2}Na (C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na
Purified this compound can be made by neutralizing stearic acid with sodium hydroxide :
C17H35COOH+NaOH→C17H35COONa+H2OC_{17}H_{35}COOH + NaOH \rightarrow C_{17}H_{35}COONa + H_{2}O C17H35COOH+NaOH→C17H35COONa+H2O
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound is soluble in water , which suggests that it can be easily washed away after it has performed its cleansing action.
Result of Action
The result of this compound’s action is the effective removal of dirt, grease, and other non-polar substances from the skin or other surfaces . In the pharmaceutical industry, it aids in the solubility of hydrophobic compounds .
Action Environment
This compound is found in many types of solid deodorants, rubbers, latex paints, and inks . It is also a component of some food additives and food flavorings . This compound is utilized to make waterproofing compounds for papers, textiles, and even some kinds of paint due to its hydrophobic properties . After this application, the materials are more water-resistant and have a longer lifespan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium stearate is produced as a major component of soap upon saponification of oils and fats. The percentage of this compound depends on the ingredient fats. Tallow, for instance, is especially high in stearic acid content. The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) is:
(C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na
Purified this compound can be made by neutralizing stearic acid with sodium hydroxide:
C17H35COOH+NaOH→C17H35COONa+H2O
Eigenschaften
CAS-Nummer |
822-16-2 |
|---|---|
Molekularformel |
C18H36NaO2 |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
sodium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
XRRONFCBYFZWTM-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Verunreinigungen |
USUALLY CONTAINS SODIUM PALMITATE |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Na] |
Color/Form |
WHITE POWDER |
| 822-16-2 | |
Physikalische Beschreibung |
Liquid; Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White powder; [MSDSonline] |
Piktogramme |
Corrosive; Irritant |
Haltbarkeit |
AFFECTED BY LIGHT |
Löslichkeit |
SLOWLY SOL IN COLD WATER OR COLD ALC; FREELY SOL IN HOT SOLVENTS INSOL IN MANY ORGANIC SOLVENTS |
Synonyme |
aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

